molecular formula C11H17NO2 B176129 (R)-1-Boc-2-Ethynylpyrrolidine CAS No. 130418-90-5

(R)-1-Boc-2-Ethynylpyrrolidine

Cat. No.: B176129
CAS No.: 130418-90-5
M. Wt: 195.26 g/mol
InChI Key: MKFYNQAKTJFISL-VIFPVBQESA-N
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Description

®-1-Boc-2-Ethynylpyrrolidine is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with an ethynyl group at the second position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This structure imparts unique reactivity and stability, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-Ethynylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with ®-2-pyrrolidone.

    Protection: The nitrogen atom of ®-2-pyrrolidone is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to yield ®-1-Boc-2-pyrrolidone.

    Ethynylation: The protected pyrrolidone undergoes ethynylation using a strong base like sodium hydride and an ethynylating agent such as ethynyl bromide to form ®-1-Boc-2-Ethynylpyrrolidine.

Industrial Production Methods: Industrial production of ®-1-Boc-2-Ethynylpyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time.

Types of Reactions:

    Oxidation: ®-1-Boc-2-Ethynylpyrrolidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, aqueous conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Ethyl-substituted pyrrolidines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

®-1-Boc-2-Ethynylpyrrolidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is utilized in the design and synthesis of potential drug candidates, especially those targeting neurological and cardiovascular diseases.

    Industry: The compound finds applications in the production of fine chemicals and specialty materials, contributing to advancements in material science and nanotechnology.

Mechanism of Action

The mechanism of action of ®-1-Boc-2-Ethynylpyrrolidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, influencing biochemical pathways and physiological processes. The ethynyl group can participate in covalent bonding with target proteins, altering their function and activity.

Comparison with Similar Compounds

  • ®-1-Boc-2-Ethylpyrrolidine
  • ®-1-Boc-2-Propynylpyrrolidine
  • ®-1-Boc-2-Butynylpyrrolidine

Comparison:

    ®-1-Boc-2-Ethylpyrrolidine: Lacks the triple bond, resulting in different reactivity and stability.

    ®-1-Boc-2-Propynylpyrrolidine: Contains a propynyl group, which may affect its steric and electronic properties compared to the ethynyl group.

    ®-1-Boc-2-Butynylpyrrolidine: Features a longer carbon chain, influencing its solubility and interaction with molecular targets.

®-1-Boc-2-Ethynylpyrrolidine stands out due to its unique ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFYNQAKTJFISL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437478
Record name (R)-1-Boc-2-Ethynylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130418-90-5
Record name (R)-1-Boc-2-Ethynylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred cold (minus 78° C.) solution of l-(tert-butoxycarbonyl)-2-(2,2-dibromoethenyl) pyrrolidine (7.81 g, 22 mmol) in THF (200 mL) was added n-BuLi (1.59 M in hexane, 28 mL, 44 mmol) over 10 min, and the stirring was continued for 2 hr at the same temp. The reaction was quenched by the addition of sat. NH4Cl and extracted with EtOAc. The extract was washed with brine, dried over MgSO4, and evaporated. The residue was chromatographed on silica-gel with n-hexane-AcOEt (10:1, v/v) as eluent to give 4.15 g (97%) 1-(tert-butoxycarbonyl)-2-ethynyl pyrrolidine as a light yellow oil. 1H-NMR (CDCl3) δ 1.48 (9 H, s), 1.82–2.21 (4 H, m), 3.30–3.45 (2 H, m), 4.41–4.52 (1 H, m).
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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